5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose
Brand Name:
Vulcanchem
CAS No.:
94801-00-0
VCID:
VC0015235
InChI:
InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1
SMILES:
CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-]
Molecular Formula:
C₁₃H₁₉N₃O₇
Molecular Weight:
329.31
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose
CAS No.: 94801-00-0
Cat. No.: VC0015235
Molecular Formula: C₁₃H₁₉N₃O₇
Molecular Weight: 329.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94801-00-0 |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₇ |
| Molecular Weight | 329.31 |
| IUPAC Name | [(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
| Standard InChI | InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1 |
| SMILES | CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator